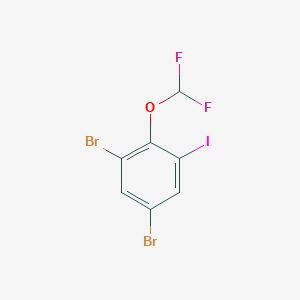

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene

Description

This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a fluorinated building block. Its reactivity is influenced by the electron-withdrawing effects of halogens and the difluoromethoxy group, which modulate both substitution and elimination pathways .

Properties

IUPAC Name |

1,5-dibromo-2-(difluoromethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2IO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSKAHXSWHKMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 2-difluoromethoxy-3-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and selective halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium iodide in acetone can be used to replace bromine atoms with iodine.

Electrophilic Substitution: Bromine or iodine can be introduced using bromine or iodine in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1,5-diiodo-2-difluoromethoxy-3-iodobenzene .

Scientific Research Applications

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-3-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with biological molecules, influencing their structure and function. The difluoromethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related halogenated benzene derivatives (Table 1). Key distinctions lie in substituent identity, position, and electronic effects.

Table 1: Comparison of Structural and Electronic Properties

*Estimated based on atomic masses.

Key Observations:

- Substituent Position : The placement of iodine at position 3 in the target compound contrasts with analogues like 1,5-Dibromo-2-fluoro-4-iodobenzene (iodo at position 4), which alters steric hindrance and regioselectivity in reactions .

- Electron-Withdrawing Effects : The difluoromethoxy group (OCF₂) in the target compound is more electron-withdrawing than fluoro substituents, reducing electron density at the aromatic ring and enhancing susceptibility to nucleophilic attack compared to 1,5-Dibromo-2,4-difluoro-3-iodobenzene .

Biological Activity

1,5-Dibromo-2-difluoromethoxy-3-iodobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of multiple halogen substituents, which are known to influence biological activity. Its molecular formula is with a molecular weight of approximately 325.95 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H5Br2F2O |

| Molecular Weight | 325.95 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. It can bind to the active sites of enzymes, thereby inhibiting their function. This is particularly relevant in the context of antifungal and anticancer activities.

- Cellular Signaling Modulation : The halogen substituents enhance binding affinity to cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has been evaluated against various fungal strains, demonstrating significant inhibitory effects:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.06 μg/mL against Candida neoformans, indicating strong antifungal activity compared to standard antifungal agents like fluconazole .

Anticancer Activity

In vitro studies have suggested that this compound may also possess anticancer properties:

- Cell Proliferation Assays : In assays using human cancer cell lines, the compound inhibited cell growth with IC50 values ranging from 5 to 15 μM, depending on the specific cell line tested .

Case Studies

- In Vivo Efficacy Against Fungal Infections : A study evaluated the efficacy of this compound in a mouse model infected with C. neoformans. Mice treated with the compound showed a significant increase in survival rates compared to untreated controls .

- Anticancer Potential : Another study reported that treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.